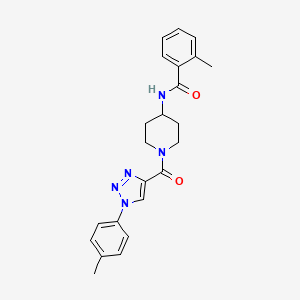![molecular formula C15H15N3O B2800147 2-benzyl-3,4-dimethyl-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one CAS No. 1018126-53-8](/img/structure/B2800147.png)
2-benzyl-3,4-dimethyl-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzyl-3,4-dimethyl-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one is a complex organic compound belonging to the pyrazolo[3,4-b]pyridine class
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-3,4-dimethyl-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction may require the use of catalysts such as palladium or copper to facilitate the formation of the pyrazolo[3,4-b]pyridine core.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. Techniques such as continuous flow chemistry and microwave-assisted synthesis are employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) and a variety of alkyl halides.
Major Products Formed: The reactions can yield various derivatives of the original compound, including oxidized, reduced, or substituted forms, which may have different biological or chemical properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the creation of pharmaceuticals and other chemical products.
Biology: In biological research, 2-Benzyl-3,4-dimethyl-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one is studied for its potential biological activities. It has been investigated for its effects on various cellular processes and its ability to interact with biological targets.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its derivatives have been explored for their therapeutic potential in treating diseases such as cancer and inflammation.
Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Wirkmechanismus
The mechanism by which 2-Benzyl-3,4-dimethyl-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and derivative of the compound.
Vergleich Mit ähnlichen Verbindungen
Pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar core structure and are used in similar applications.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have a slightly different structure but are also used in medicinal chemistry and biological research.
Uniqueness: 2-Benzyl-3,4-dimethyl-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one stands out due to its specific substitution pattern and the presence of the benzyl group, which can influence its reactivity and biological activity. This uniqueness allows for the development of derivatives with tailored properties for specific applications.
Eigenschaften
IUPAC Name |
2-benzyl-3,4-dimethyl-7H-pyrazolo[3,4-b]pyridin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-10-8-13(19)16-15-14(10)11(2)18(17-15)9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWJZYECCZRGKPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=NN(C(=C12)C)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-yl]methanamine](/img/structure/B2800066.png)
![(E)-3-[3-chloro-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B2800068.png)

![1-(5-Methyl-1,3,4-thiadiazol-2-yl)-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine](/img/structure/B2800071.png)
![N-[2-(Dimethylamino)-5-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2800075.png)

![N-[1-(2-Fluorophenyl)cyclopropyl]prop-2-enamide](/img/structure/B2800078.png)

![4-acetyl-N-[(2-chlorophenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2800083.png)



